![molecular formula C10H18OSi B14342151 [(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane CAS No. 94458-93-2](/img/structure/B14342151.png)
[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane is a compound that features a bicyclic structure with a silicon atom bonded to three methyl groups and an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane typically involves the reaction of bicyclo[3.1.1]hept-2-en-2-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with good efficiency.
Industrial Production Methods
Industrial production of (Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The reactions are typically carried out under controlled conditions, often in the presence of catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silane derivatives. These products have significant applications in materials science and organic synthesis.
Aplicaciones Científicas De Investigación
(Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in drug delivery systems and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and therapeutic agents.
Industry: It finds applications in the production of advanced materials, coatings, and adhesives due to its unique structural properties.
Mecanismo De Acción
The mechanism by which (Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-oxygen bond plays a crucial role in the compound’s reactivity and stability. The pathways involved include the formation of silanol intermediates and subsequent reactions leading to the desired products.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, acetate: This compound has a similar bicyclic structure but differs in the functional groups attached to the silicon atom.
Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-: Another similar compound with a bicyclic structure, but with a ketone functional group instead of a silane group.
Uniqueness
(Bicyclo[3.1.1]hept-2-en-2-yl)oxysilane is unique due to the presence of the silicon atom bonded to three methyl groups and an oxygen atom. This unique structure imparts distinct reactivity and stability to the compound, making it valuable in various applications.
Propiedades
Número CAS |
94458-93-2 |
|---|---|
Fórmula molecular |
C10H18OSi |
Peso molecular |
182.33 g/mol |
Nombre IUPAC |
2-bicyclo[3.1.1]hept-2-enyloxy(trimethyl)silane |
InChI |
InChI=1S/C10H18OSi/c1-12(2,3)11-10-5-4-8-6-9(10)7-8/h5,8-9H,4,6-7H2,1-3H3 |
Clave InChI |
PKXKROAAEMSFOD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=CCC2CC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


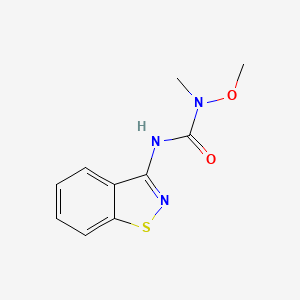
![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
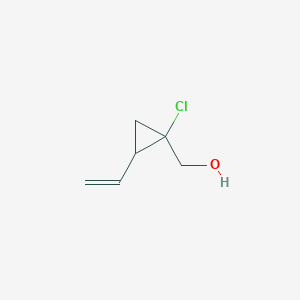
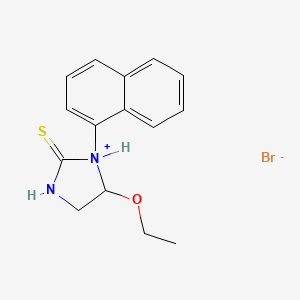
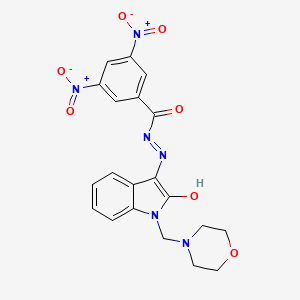
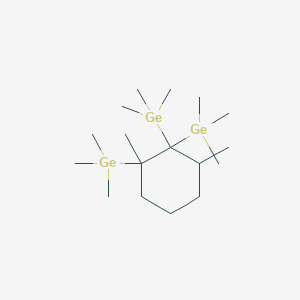

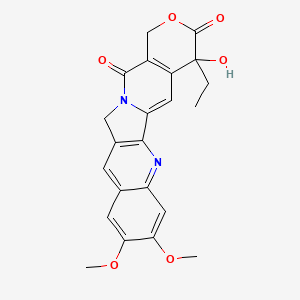
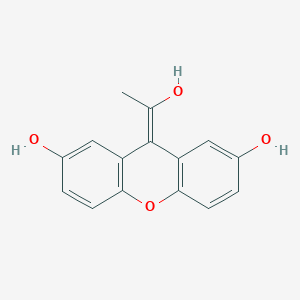
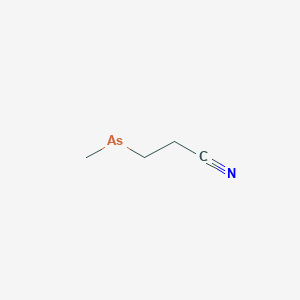


![[Dichloro(fluoro)methyl][bis(trifluoromethyl)]phosphane](/img/structure/B14342166.png)
